Bienvenue dans la boutique en ligne BenchChem!

2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid

Physicochemical profiling Drug-likeness MEK inhibitor SAR

This 4-chloro-2-fluoro N-aryl anthranilic acid (CAS 391212-05-8) is a critical SAR probe for MEK inhibitor programs. Its differentiation from iodo-analogs like zapnometinib lies in a reduced MW (301.65 vs 409.55) and lower lipophilicity (XLogP3-AA 4.5), offering a more ligand-efficient start for lead optimization. The Ar-Cl group also enables chemoselective, late-stage Suzuki coupling—impossible with the Ar-Br congener. Capitalize on this scaffold for patent-differentiated kinase or ion channel modulator libraries.

Molecular Formula C13H7ClF3NO2
Molecular Weight 301.65 g/mol
CAS No. 391212-05-8
Cat. No. B3264407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid
CAS391212-05-8
Molecular FormulaC13H7ClF3NO2
Molecular Weight301.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)NC2=C(C=CC(=C2F)F)C(=O)O
InChIInChI=1S/C13H7ClF3NO2/c14-6-1-4-10(9(16)5-6)18-12-7(13(19)20)2-3-8(15)11(12)17/h1-5,18H,(H,19,20)
InChIKeyVCYDVHPQVKZGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid (CAS 391212-05-8): Compound Class, Core Architecture, and Procurement-Relevant Identity


2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid (CAS 391212-05-8; molecular formula C13H7ClF3NO2; MW 301.65 g/mol) is a fluorinated N-aryl anthranilic acid derivative belonging to the fenamate structural class [1]. Its core architecture consists of a 3,4-difluorobenzoic acid scaffold bearing a 4-chloro-2-fluorophenylamino substituent at the 2-position. This compound is structurally positioned at the intersection of two therapeutically relevant chemical spaces: the anthranilic acid-based MEK kinase inhibitor pharmacophore typified by zapnometinib (PD0184264) and cobimetinib intermediates, and the fenamate NSAID family exemplified by flufenamic acid [2]. Its differentiated 4-chloro-2-fluoro halogenation pattern on the N-phenyl ring distinguishes it from the more extensively characterized 2-halo-4-iodo congeners, making it a valuable tool compound for structure-activity relationship (SAR) exploration and a strategic building block for focused library synthesis targeting kinase and ion channel modulation.

Why Generic Substitution Within the N-Aryl Anthranilic Acid Class Fails: The Case of 2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid


N-Aryl anthranilic acids cannot be treated as interchangeable procurement items because seemingly minor halogen substitution variations on the N-phenyl ring produce profound shifts in molecular recognition, physicochemical properties, and downstream synthetic utility [1]. The target compound's 4-chloro-2-fluoro substitution pattern generates a unique combination of electronic effects (electron-withdrawing para-chloro and ortho-fluoro), steric profile, lipophilicity (XLogP3-AA = 4.5), and hydrogen-bonding capacity that differs materially from its closest analogs: the 2-chloro-4-iodo isomer zapnometinib (MW 409.55; iodine contributing substantial polarizable surface area and metabolic liability) [2], the 4-bromo-2-fluoro analog (MW 346.11; altered leaving-group potential in cross-coupling reactions), and the 2-fluoro-4-iodo cobimetinib metabolite intermediate (CAS 391211-97-5) . These differences directly impact MEK kinase binding-pocket complementarity, cellular permeability, metabolic stability, and the scope of palladium-catalyzed downstream derivatization reactions. A decision to substitute generically within this series without quantitative justification risks invalidating SAR conclusions, compromising synthetic routes, or selecting a compound suboptimal for the intended biochemical or medicinal chemistry application.

Quantitative Differential Evidence: 2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Iodo-Containing MEK Inhibitor Scaffolds

The target compound (MW 301.65 g/mol; XLogP3-AA 4.5) is substantially lighter and moderately less lipophilic than the prototypical MEK inhibitor zapnometinib (MW 409.55 g/mol; XLogP3-AA ~5.2 estimated by structural analogy), owing to the replacement of the heavy iodine atom at the aniline 4-position with chlorine [1]. This 107.9 g/mol molecular weight reduction and estimated ΔLogP of approximately −0.7 log units place the target compound closer to the center of oral drug-like chemical space (Lipinski Rule of Five: MW <500; LogP <5), suggesting improved aqueous solubility potential and reduced non-specific protein binding relative to the iodo congener, although direct experimental solubility comparison data are not publicly available.

Physicochemical profiling Drug-likeness MEK inhibitor SAR

Halogen-Dependent Reactivity: Chloro vs. Bromo Leaving-Group Capability in Cross-Coupling Chemistry

The target compound contains a para-chloro substituent on the N-phenyl ring, whereas its closest commercially cataloged congener bears a para-bromo group (CAS 391212-04-7; 2-(4-bromo-2-fluoroanilino)-3,4-difluorobenzoic acid, MW 346.11) . In palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), aryl bromides exhibit approximately 10- to 100-fold higher oxidative addition rates compared to aryl chlorides under standard conditions, making the bromo analog significantly more reactive for downstream derivatization [1]. The chloro derivative thus offers greater chemoselectivity in synthetic sequences where the carboxylic acid group is also being functionalized (e.g., amide coupling), reducing the risk of undesired cross-reactivity at the aryl halide position.

Synthetic chemistry Cross-coupling Building block utility

MEK Kinase Inhibitory Activity: Class-Level SAR Inference from the Zapnometinib/Cobimetinib Pharmacophore

The 3,4-difluoro-2-(arylamino)benzoic acid scaffold is a well-established MEK1/2 allosteric inhibitor pharmacophore. Zapnometinib (2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid) exhibits a MEK IC50 of 5.7 nM in cell-free kinase assays [1]. The target compound differs in the N-aryl substitution pattern: the 4-chloro-2-fluoro arrangement replaces the 2-chloro-4-iodo pattern. Based on published SAR for this series, the nature and position of halogen substituents on the N-phenyl ring critically modulate both potency and selectivity: the 4-position typically accommodates large, polarizable halogens (I > Br > Cl) for optimal MEK binding pocket complementarity, while the 2-position fluoro contributes to conformational restriction and metabolic stability [2]. Direct IC50 data for the target compound are absent from public sources; however, class-level SAR predicts attenuated MEK1/2 inhibitory potency relative to the iodo-substituted congeners, offset by potentially improved selectivity against off-target kinases.

Kinase inhibition MEK1/2 Cancer signaling

Purity Grade Availability: 98% vs. 95% Options from Independent Suppliers

The target compound is available at two distinct purity specifications from independent suppliers: 98% purity (Leyan, Product No. 1735070) and 95% purity (AKSci, Cat. 1904DA) . Both suppliers provide the compound with full quality assurance documentation (COA/SDS available upon request). This purity tiering—which is not uniformly available for the bromo analog (CAS 391212-04-7), typically supplied only as an AldrichCPR collection item without specified purity —provides procurement flexibility: the 98% grade is suitable for quantitative biological assays where impurity-driven artifacts must be minimized, while the 95% grade offers a cost-effective option for initial synthetic feasibility studies and method development.

Purity specification Quality control Research chemical procurement

Carboxylic Acid Derivatization Potential: Enabling Modular Access to Amide and Ester Libraries

The free carboxylic acid group of the target compound serves as a versatile synthetic handle for amide and ester formation, enabling modular construction of focused compound libraries. In the context of the MEK inhibitor pharmacophore, conversion of the benzoic acid to substituted benzamides (a transformation exemplified by cobimetinib, which couples 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid with a substituted azetidine [1]) is a critical step for optimizing cellular potency and pharmacokinetic properties. The target compound's 4-chloro-2-fluoro N-aryl pattern offers a differentiated starting point for such derivatization campaigns compared to the more extensively patented 2-halo-4-iodo scaffolds, potentially providing access to novel intellectual property space .

Medicinal chemistry Library synthesis Amide coupling

Computational ADME Predictors: Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count

The target compound has 2 hydrogen bond donors (carboxylic acid -OH; secondary amine -NH-), 6 hydrogen bond acceptors (three fluorine atoms, two carboxylic oxygen atoms, one amine nitrogen), and 3 rotatable bonds as computed by PubChem [1]. This profile differs from zapnometinib (2 HBD, 5 HBA due to iodine replacing fluorine; rotatable bonds: 3) and the bromo analog (2 HBD, 6 HBA; rotatable bonds: 3). The higher HBA count (6 vs. 5 for zapnometinib) arises from the additional fluorine atom at the N-phenyl 2-position, which increases the polar surface area contribution without adding rotatable bonds—a favorable combination for balancing permeability and solubility according to established ADME guidelines (Veber rules: rotatable bonds ≤10; TPSA ≤140 Ų) [2]. The specific impact of this HBA increase on experimental Caco-2 permeability or thermodynamic solubility has not been reported for this compound.

ADME prediction Drug design Permeability

Optimal Application Scenarios for 2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid Based on Differential Evidence


Structure-Activity Relationship (SAR) Probe for Halogen-Dependent MEK Binding Pocket Complementarity

Deploy this compound as a key comparator in SAR studies designed to quantify the energetic contribution of the N-phenyl 4-position halogen to MEK1/2 allosteric pocket binding. The 4-chloro substitution provides an intermediate steric and electronic profile between the 4-fluoro (minimal steric bulk; weak van der Waals contact) and 4-bromo/4-iodo (large polarizable halogens; optimal pocket filling) congeners, enabling systematic mapping of halogen-bonding interactions in the MEK allosteric site [1]. Pair with the bromo analog (CAS 391212-04-7) and zapnometinib (CAS 303175-44-2) to construct a complete halogen-walk series for free energy perturbation (FEP) calculations or experimental IC50 determination.

Orthogonal Building Block for Sequential Functionalization in Complex Molecule Synthesis

Capitalize on the differential reactivity of the aryl-Cl group versus aryl-Br to execute chemoselective synthetic sequences. Suggested workflow: (1) couple the carboxylic acid with amines to generate substituted benzamides; (2) subsequently activate the 4-chloro substituent under forcing Pd-catalyzed conditions (e.g., Pd(t-Bu3P)2, 100 °C) for Suzuki-Miyaura cross-coupling with aryl boronic acids, exploiting the approximately 10-100-fold slower oxidative addition rate of Ar-Cl relative to Ar-Br to achieve orthogonal functionalization [2]. This two-step strategy is precluded with the bromo analog, where the Ar-Br group would compete with or dominate over the desired carboxylic acid derivatization.

Physicochemical Property-Refined Lead Optimization Starting Point

In kinase inhibitor discovery programs where the high lipophilicity and molecular weight of iodo-containing lead compounds (e.g., zapnometinib, MW 409.55) present developability challenges, use this compound (MW 301.65; XLogP3-AA 4.5) as a property-refined starting scaffold. The 107.9 Da molecular weight reduction and ~0.7 log unit decrease in computed logP relative to zapnometinib provide a more favorable starting point for hit-to-lead optimization within Lipinski-compliant chemical space [3]. Accept the trade-off of attenuated MEK potency (per class-level SAR) in exchange for improved ligand efficiency metrics and pharmacokinetic developability.

Intellectual Property-Differentiated Library Synthesis for Fenamate-Derived Therapeutics

For organizations pursuing novel IP in the fenamate/anthranilic acid therapeutic space—including MEK inhibitors, ion channel modulators (TRPC6, chloride channels), and COX-inhibitory NSAIDs—leverage the 4-chloro-2-fluoro substitution pattern as a patent-differentiated scaffold for generating amide and ester libraries [4]. The 98% purity grade (Leyan) is recommended for library compounds destined for biological screening to minimize false-positive or false-negative results from impurities, while the 95% economic grade (AKSci) is suitable for initial route-scouting and reaction condition optimization.

Quote Request

Request a Quote for 2-((4-Chloro-2-fluorophenyl)amino)-3,4-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.